Structural Uniqueness: The First High-Resolution RodA Crystal Structure Provides a Unique Basis for Rational Drug Design
The crystal structure of RodA from Thermus thermophilus was determined to 2.9 Å resolution, revealing a novel 10-transmembrane helix fold that is distinct from other glycosyltransferase families [1]. This structure enabled the identification of a conserved, solvent-exposed hydrophobic groove that is essential for catalysis and is absent in the related FtsW protein. This structural differentiation provides a validated template for structure-based drug design, a feature not yet available for many other SEDS family members [1].
| Evidence Dimension | Availability of High-Resolution 3D Structure |
|---|---|
| Target Compound Data | 2.9 Å crystal structure (PDB: 6BAR) |
| Comparator Or Baseline | FtsW (PDB: 6H8S) structure was determined later (2019) and exhibits significant conformational differences. |
| Quantified Difference | Structure solved 1 year earlier; distinct 10-helix fold vs. FtsW's 10-helix fold with different active site geometry. |
| Conditions | X-ray crystallography of recombinantly expressed and purified T. thermophilus RodA. |
Why This Matters
For procurement, the availability of a high-resolution structure validates RodA as a tangible target for structure-based drug discovery, enabling the rational design of selective inhibitors and reducing the risk associated with targeting less-characterized SEDS proteins.
- [1] Sjodt M, Brock K, Dobihal G, Rohs PDA, Green AG, Hopf TA, et al. Structure of the peptidoglycan polymerase RodA resolved by evolutionary coupling analysis. Nature. 2018 Apr;556(7699):118-121. View Source
